5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHMJWQHZUPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine Within Contemporary Organic Chemistry and Medicinal Chemistry Research
Significance of Bromo-Substituted Indoline (B122111) Derivatives as Chemical Scaffolds
Bromo-substituted indoline derivatives are significant structural motifs in medicinal chemistry due to the unique properties imparted by the bromine atom. The introduction of a bromine atom to an indoline scaffold can modulate a molecule's physicochemical properties, such as lipophilicity, which can in turn influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Bromination can enhance a compound's permeability across biological membranes, such as the blood-brain barrier. nih.gov
Furthermore, the bromine atom serves as a versatile synthetic handle. It can participate in a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of diverse functional groups. This synthetic versatility enables the creation of large libraries of compounds for high-throughput screening in drug discovery programs. The presence of bromine can also lead to enhanced biological activity. For instance, bromination of the phenol (B47542) ring has been shown to be important for antimicrobial activity. nih.gov In some cases, the incorporation of heavy atoms like bromine can increase the generation of reactive oxygen species during photosensitization, a property utilized in photodynamic therapy. nih.gov
Rationale for Focused Academic Inquiry into 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
The specific substitution pattern of this compound, featuring an electron-withdrawing bromine atom and an electron-donating amino group on the aromatic ring of the indoline core, presents a compelling case for focused academic inquiry. This unique electronic arrangement can influence the reactivity of the molecule and its potential interactions with biological targets. The amino group at the 7-position provides a site for further functionalization, such as acylation or alkylation, to explore structure-activity relationships (SAR) in medicinal chemistry programs.
The dual reactivity of the bromine and amino groups makes this compound a valuable intermediate for synthesizing more complex molecular architectures. The bromine atom can be utilized in cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds, while the amino group can be a key pharmacophoric feature or a point of attachment for linkers or other moieties. This positions this compound as a strategic building block for the synthesis of targeted therapies, potentially for cancer or neurological disorders, given the prevalence of the indoline scaffold in such agents. google.com
Overview of Indoline and Bromo-Substituted Arylamine Chemistry in Synthetic Design
The synthetic utility of this compound is rooted in the fundamental reactivity of its constituent parts: the indoline nucleus and the bromo-substituted arylamine moiety.
Indoline Chemistry: The indoline core is a reduced form of indole (B1671886) and exhibits distinct reactivity. The dihydro-pyrrole ring can be susceptible to oxidation to form the corresponding indole. The nitrogen atom of the indoline is a secondary amine and can undergo various reactions such as N-alkylation, N-acylation, and N-arylation. The synthesis of substituted indolines can be achieved through several routes, including the cyclization of vinyl azides or the reduction of indoles. acs.org
Bromo-Substituted Arylamine Chemistry: Arylamines are highly reactive towards electrophilic aromatic substitution, with the amino group being a strong activating and ortho-, para-directing group. libretexts.org However, the presence of a deactivating bromine atom can modulate this reactivity. The amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. libretexts.org The bromine atom on the aromatic ring is a key functional group for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of complex molecules. organic-chemistry.org
The interplay between the activating amino group and the deactivating but synthetically versatile bromine atom in this compound provides a rich platform for the design and synthesis of novel compounds with potential applications in various areas of chemical and pharmaceutical research.
Data Tables
Table 1: Physicochemical Properties of a Related Compound, 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
| Property | Value | Source |
| Molecular Weight | 240.10 g/mol | nih.gov |
| Molecular Formula | C₁₀H₁₀BrNO | nih.gov |
| InChIKey | WQKQAIXOTCPWFE-UHFFFAOYSA-N | nih.gov |
| CAS Number | 22190-38-1 | nih.gov |
Table 2: Spectroscopic Data for a Related Compound, 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1,7-dimethyl-1H-indole
| Nucleus | Chemical Shift (δ, ppm) | Source |
| ¹H NMR | 8.27–8.18 (m, 2H), 7.73–7.65 (m, 1H), 7.62 (dd, J = 8.3, 6.7 Hz, 2H), 7.29 (d, J = 8.4 Hz, 1H), 7.10 (d, J = 8.4 Hz, 1H), 3.96 (s, 3H), 3.23 (s, 3H), 2.81 (s, 3H) | nih.gov |
| ¹³C NMR | 139.3, 138.3, 134.2, 134.0, 129.6, 128.5, 126.8, 124.8, 120.7, 119.4, 116.9, 81.6, 44.3, 34.0, 19.0 | nih.gov |
Synthetic Methodologies and Strategic Approaches for 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine and Its Analogs
Established Synthetic Pathways to the 2,3-Dihydro-1H-indol-7-ylamine Core Structure
The construction of the foundational 2,3-dihydro-1H-indol-7-ylamine, also known as 7-aminoindoline, is a critical first step. Various synthetic strategies have been developed to achieve this, primarily involving multi-step sequences from readily available precursors.
Multi-Step Synthesis from Precursor Molecules
The synthesis of the indoline (B122111) core often begins with substituted anilines or related aromatic compounds. One common approach involves the cyclization of a suitably functionalized aniline (B41778) derivative. For instance, palladium-catalyzed reactions are frequently employed to construct the heterocyclic ring system. mdpi.comnih.gov These methods can involve intramolecular C-N bond formation to create the five-membered ring of the indoline structure.
A general retrosynthetic analysis suggests that the indoline ring can be formed from a 2-vinylaniline (B1311222) derivative through cyclization. organic-chemistry.org Alternatively, multi-component reactions, which combine several reactants in a single step, offer an efficient route to complex indole (B1671886) and indoline structures. nih.gov While many published methods focus on indole synthesis, the subsequent reduction of the indole C2-C3 double bond to form the indoline is a well-established transformation.
Regioselective Bromination Strategies (e.g., directed bromination)
Introducing a bromine atom specifically at the C-5 position of the indoline ring requires careful control of the reaction conditions to achieve high regioselectivity. Electrophilic aromatic substitution is the most common method for brominating aromatic rings. chemicalpapers.com
For indoline and its derivatives, the position of bromination is influenced by the directing effects of the substituents on the aromatic ring. The amino group at C-7 is an activating, ortho-, para-directing group. To achieve bromination at the C-5 position, which is para to the nitrogen of the pyrrole (B145914) ring and meta to the C-7 amino group, it is often necessary to protect the indoline nitrogen and/or the C-7 amino group. This prevents unwanted side reactions and directs the incoming electrophile to the desired position.
Common brominating agents include N-bromosuccinimide (NBS) and elemental bromine. nih.govacs.org The choice of solvent and the presence of a catalyst can significantly impact the regioselectivity of the reaction. acs.orgrsc.org For example, using NBS in a non-polar solvent can favor bromination at specific positions. rsc.org Theoretical studies have also been conducted to predict the most likely position of bromination based on the electronic properties of the substituted indole. researchgate.net
A study on the bromination of dimethyl indole-2,3-dicarboxylates demonstrated that the choice of protecting group on the indole nitrogen influences the position of bromination, with some protecting groups favoring substitution at the 6-position. researchgate.net This highlights the importance of substituent effects in directing electrophilic aromatic substitution on the indole core.
Functional Group Interconversion Routes to the Amine Moiety
The final step in the synthesis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is the formation of the amine group at the C-7 position. This is typically achieved through the reduction of a nitro group, which is a common and reliable transformation. chemicalbook.com
The synthesis often starts with a precursor that has a nitro group at the C-7 position. After the construction of the indoline ring and the C-5 bromination, the nitro group is reduced to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in an acidic medium or catalytic hydrogenation. chemicalbook.com The reduction of a nitro group to an amine is a high-yielding and chemoselective reaction, meaning it can be performed without affecting other functional groups in the molecule, such as the bromo substituent.
Alternative strategies for introducing the amine group involve the conversion of other functional groups, such as a carboxylic acid or an azide, into an amine. imperial.ac.ukslideshare.netyoutube.com However, the reduction of a nitro group is generally the most straightforward and widely used method for this particular transformation.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of reagents, solvents, temperature, and reaction time.
For the bromination step, the selection of the brominating agent and solvent system is critical for achieving high regioselectivity and yield. The use of phase-transfer catalysts has been shown to be effective in some bromination reactions, allowing for the use of less polar, "greener" solvents. rsc.org
In the reduction of the nitro group, the choice of reducing agent and reaction conditions can be optimized to ensure complete conversion without over-reduction or side reactions. For example, the concentration of the acid used with SnCl2 can be adjusted to control the reaction rate and prevent the formation of byproducts.
The table below summarizes some of the key reaction steps and the reagents/conditions that can be optimized:
| Reaction Step | Reagent/Condition | Purpose of Optimization |
| Indoline Formation | Palladium catalyst, ligand, base, solvent | Improve yield and purity of the indoline core |
| Bromination | Brominating agent (e.g., NBS, Br2), solvent, temperature | Enhance regioselectivity for the C-5 position |
| Nitro Reduction | Reducing agent (e.g., SnCl2, H2/Pd), solvent, temperature | Maximize yield of the amine and minimize byproducts |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The key transformations in the synthesis of this compound are the electrophilic aromatic bromination and the reduction of the nitro group.
The mechanism of electrophilic aromatic bromination involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, such as Br+ or a polarized Br-Br bond. researchgate.net This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the ring restores aromaticity and yields the brominated product. The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents on the ring. researchgate.net
The reduction of a nitro group to an amine by a metal in acidic solution, such as SnCl2/HCl, is a complex process involving multiple electron and proton transfers. The exact mechanism can vary depending on the specific reducing agent and conditions, but it generally proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before reaching the final amine product.
Considerations for Scalable Synthesis and Process Chemistry
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale introduces several challenges that need to be addressed. These include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process, and the environmental impact.
The use of hazardous reagents, such as elemental bromine, may need to be replaced with safer alternatives, such as N-bromosuccinimide. acs.org The purification of intermediates and the final product should be achievable through methods that are amenable to large-scale operations, such as crystallization or distillation, rather than chromatography.
Furthermore, the development of continuous flow synthesis methods offers a promising alternative to traditional batch processing for the large-scale production of fine chemicals. nih.gov Flow chemistry can offer improved safety, better control over reaction parameters, and higher efficiency.
Synthesis of Chiral Enantiomers and Stereoselective Approaches
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods to access enantiomerically pure compounds is of paramount importance. For this compound, which possesses a chiral center at the 7-position upon protonation or further substitution, stereoselective synthesis or resolution of the racemate is crucial.
While direct asymmetric synthesis of this compound has not been extensively reported, the synthesis of its precursor, 5-bromo-7-nitroindoline (B556508), provides a key starting point. The subsequent reduction of the nitro group to an amine is a well-established transformation. The challenge then lies in introducing chirality.
One established method for separating enantiomers is chiral resolution via the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgulisboa.pt After separation, the desired enantiomer of the amine can be liberated by treatment with a base. The efficiency of such a resolution is highly dependent on the choice of resolving agent and the crystallization solvent. unchainedlabs.combioduro.com A systematic screening of various chiral acids and solvent systems is often necessary to identify optimal conditions for selective precipitation of one diastereomeric salt. unchainedlabs.combioduro.com
Another potential, though less documented for this specific compound, is enzymatic kinetic resolution . This method utilizes enzymes, such as lipases, which can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers. nih.govnih.govmdpi.com
Asymmetric hydrogenation of the corresponding 7-nitroindole (B1294693) precursor could, in principle, offer a direct route to an enantiomerically enriched aminoindoline. However, specific catalysts and conditions for the asymmetric reduction of 5-bromo-7-nitroindoline have not been prominently described in the literature. General advancements in the asymmetric hydrogenation of unprotected indoles using iridium complexes with chiral ligands have been reported, suggesting a potential avenue for future research in this area. rsc.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by focusing on key steps, particularly the reduction of the nitro group in the 5-bromo-7-nitroindoline precursor.
Traditional methods for nitro group reduction often involve stoichiometric metallic reductants like iron, tin, or zinc in acidic media, which generate significant amounts of metallic waste. researchgate.net Modern, greener alternatives focus on catalytic methods.
Catalytic transfer hydrogenation is a promising green approach. This method often utilizes a metal catalyst, such as palladium on carbon (Pd/C) or copper-based nanoparticles, and a benign hydrogen donor like formic acid or hydrazine (B178648) hydrate. researchgate.netnih.gov These reactions can often be performed in more environmentally friendly solvents, including water or ethanol. researchgate.net The use of magnetically retrievable catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, further enhances the sustainability of the process by allowing for easy separation and recycling of the catalyst. researchgate.net
Table 1: Comparison of Reducing Agents for Nitroarenes
| Reducing System | Advantages | Disadvantages | Green Chemistry Aspect |
| Fe/HCl or Sn/HCl | Inexpensive, widely used | Generates large amounts of metal waste, harsh acidic conditions | Poor |
| Catalytic Hydrogenation (H2, Pd/C) | High efficiency, clean byproducts (water) | Requires specialized high-pressure equipment, potential for dehalogenation | Good |
| Catalytic Transfer Hydrogenation (e.g., Formic acid, Pd/C) | Milder conditions, avoids high-pressure H2 | Catalyst cost, potential for catalyst poisoning | Very Good |
| Nanoparticle Catalysis (e.g., CuFe2O4/NaBH4 in water) | High activity, recyclability of catalyst, use of water as solvent | Synthesis of nanoparticles required | Excellent |
The choice of solvent is another critical aspect of green synthesis. The use of water as a solvent, where feasible, is highly desirable due to its non-toxic, non-flammable, and abundant nature. researchgate.net Research has shown that the reduction of nitroarenes can be effectively carried out in aqueous systems using micellar catalysis or water-soluble catalysts.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity can be constructed.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom, as well as the dihydroindole ring system.
The aromatic region would likely display two signals for the protons on the benzene (B151609) ring. The proton at the C4 position is anticipated to appear as a doublet, and the proton at the C6 position would also present as a doublet. The protons of the ethylamine (B1201723) moiety of the dihydroindole ring at C2 and C3 would appear as triplets. The NH proton of the indole (B1671886) ring and the NH₂ protons of the amine group would likely appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | ~ 6.8 | d | ~ 1.8 |
| H-6 | ~ 6.5 | d | ~ 1.8 |
| H-2 (CH₂) | ~ 3.6 | t | ~ 8.5 |
| H-3 (CH₂) | ~ 3.0 | t | ~ 8.5 |
| NH (indole) | Variable (broad s) | s | - |
Note: The predicted values are based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom C5, bonded to the bromine, would have its signal shifted due to the halogen's electronegativity. The C7 carbon, attached to the amino group, would also show a characteristic shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~ 47 |
| C3 | ~ 30 |
| C3a | ~ 120 |
| C4 | ~ 125 |
| C5 | ~ 115 |
| C6 | ~ 110 |
| C7 | ~ 140 |
Note: The predicted values are based on the analysis of structurally similar compounds.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR and for elucidating the complete bonding network and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the protons at C2 and C3 of the dihydropyrrole ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, the C2 protons to the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations between the H4 proton and carbons C3a, C5, and C7a would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between nearby protons.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₉BrN₂), the expected exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 Da for the molecular ion [M]⁺ and bromine-containing fragments.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₈H₉⁷⁹BrN₂]⁺ | 211.9998 |
Note: These are the calculated exact masses for the molecular ions.
Analysis of the fragmentation pathways can provide further structural confirmation. Common fragmentation patterns for similar structures include the loss of the bromine atom and cleavage of the dihydroindole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine of the indoline (B122111) ring would appear in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ range, and the C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region. researchgate.netnih.gov
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | 3200-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
Note: The expected wavenumber ranges are based on typical values for these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778) derivative. The amino group acts as a strong auxochrome, which typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The presence of the bromine atom may also influence the absorption spectrum. The spectrum would likely exhibit one or more strong absorption bands in the 200-400 nm range, corresponding to π→π* transitions within the aromatic system.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. While crystallographic information exists for structurally related bromo-indoline derivatives, the specific solid-state molecular architecture and conformational analysis of this compound, as determined by X-ray crystallography, are not available in the public domain.
The determination of a crystal structure through X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the atoms within the crystal lattice. Such an analysis would reveal the planarity of the bicyclic indoline system, the conformation of the five-membered dihydro-indole ring, and the orientation of the bromo and amino substituents relative to the ring system. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and stacking interactions, that govern the packing of the molecules in the solid state.
Without experimental crystallographic data, a definitive analysis of the solid-state architecture and conformation of this compound cannot be provided at this time. Computational modeling could offer theoretical insights into its likely conformation, but this would not be a substitute for empirical X-ray diffraction data.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost for exploring the electronic landscape of a molecule. For a molecule like 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, these calculations can elucidate the effects of its distinct substituents on the indoline (B122111) ring system.
A typical DFT study would employ a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties. nih.gov Such studies on related bromo-substituted aromatic compounds have demonstrated the reliability of this approach in predicting electronic structure and reactivity. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red) around the nitrogen atom of the amino group and the bromine atom, indicating their high electron density and propensity for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino group and the N-H group of the indoline ring, highlighting their potential as hydrogen bond donors. The aromatic ring itself would exhibit a complex potential landscape influenced by the competing electronic effects of the bromo and amino substituents.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Amino Group (NH₂) | Negative (on N), Positive (on H) | Site for electrophilic attack and hydrogen bond donation |
| Bromine Atom (Br) | Negative | Potential for halogen bonding and electrophilic interaction |
| Indoline N-H | Positive (on H) | Hydrogen bond donor site |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with contributions from the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Predicted Frontier Molecular Orbital (FMO) Properties
| Parameter | Predicted Value (Arbitrary Units) | Interpretation |
|---|---|---|
| HOMO Energy | -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
Conformational Landscape and Energy Minimization Studies
The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers. For this compound, the primary source of conformational flexibility is the five-membered dihydroindole ring, which can adopt various puckered conformations (e.g., envelope, twist).
Computational Prediction of Spectroscopic Parameters to Aid Experimental Assignment
Computational methods can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be invaluable in interpreting and assigning experimental data.
For this compound, DFT calculations would be expected to predict characteristic vibrational frequencies for the N-H stretches of the amino and indoline amine groups, C-H stretching and bending modes of the aromatic ring, and the C-Br stretch. Similarly, GIAO (Gauge-Including Atomic Orbital) calculations of NMR chemical shifts would help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy.
For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution. The presence of both an activating amino group and a deactivating bromo group makes the regioselectivity of such reactions an interesting subject for theoretical study. By calculating the energies of the intermediates and transition states for substitution at different positions on the aromatic ring, one can predict the most likely product.
Molecular Docking and Interaction Studies (focus on molecular recognition principles, not biological outcomes or efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. d-nb.infomdpi.com In the context of this compound, docking studies can be used to understand how this molecule might interact with the active site of a protein, focusing on the principles of molecular recognition.
The key interactions would likely involve:
Hydrogen Bonding: The amino group and the indoline N-H group are excellent hydrogen bond donors, while the nitrogen of the amino group and the bromine atom can act as hydrogen bond acceptors.
Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site.
π-Interactions: The aromatic ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) or cation-π interactions with positively charged residues (e.g., lysine, arginine) in a binding pocket. d-nb.info
Hydrophobic Interactions: The non-polar parts of the molecule can form favorable hydrophobic interactions with non-polar regions of a protein.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one |
| Phenylalanine |
| Tyrosine |
| Lysine |
Reactivity Profiles and Derivatization Chemistry of 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine
Reactions at the Bromo-Substituted Aromatic Ring
The presence of a bromine atom on the aromatic ring is a key feature for derivatization, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. The electronic nature of the ring also dictates its susceptibility to other substitution patterns.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond at the C-5 position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester). For scaffolds similar to 5-bromoindoline (B135996), such as 5-bromoindoles and 5-bromoindazoles, Suzuki-Miyaura reactions are well-established. nih.govnih.gov These reactions typically employ a palladium catalyst like Pd(dppf)Cl₂ or ligand-free palladium nanoparticles in the presence of a base such as potassium carbonate or potassium phosphate. nih.govnih.gov The reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.orgresearchgate.net This transformation is generally carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base, for instance, triethylamine (B128534) (TEA). beilstein-journals.orgresearchgate.net The reaction results in the formation of a C-C bond at the C-5 position, extending the carbon framework with a vinyl group.
Sonogashira Coupling: To introduce an alkyne moiety at the C-5 position, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and requires a copper(I) co-catalyst, commonly copper(I) iodide (CuI), in the presence of an amine base like triethylamine. thieme-connect.deorganic-chemistry.org This method has been successfully applied to 5-bromoindole (B119039) derivatives to synthesize 5-alkynylindoles. thieme-connect.deresearchgate.net
Buchwald-Hartwig Amination: This powerful cross-coupling reaction forms a new carbon-nitrogen bond by reacting the aryl bromide with an amine. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized, sterically hindered phosphine ligands (e.g., BrettPhos) and a strong base like sodium tert-butoxide. libretexts.orgnih.gov This allows for the synthesis of 5-amino-substituted indoline (B122111) derivatives, where the bromine atom is replaced by a primary or secondary amine. The reaction has been demonstrated on closely related 5-bromotryptoline substrates. researchgate.net
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on 5-Bromo-Aryl Scaffolds
| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | DME, Toluene, Water | Aryl/heteroaryl boronic acid |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Alkene (e.g., styrene, acrylate) |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Terminal alkyne |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | Primary/secondary amine |
This table presents generalized conditions based on literature for analogous substrates. Specific conditions may vary.
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.comlibretexts.org The 5-Bromo-2,3-dihydro-1H-indol-7-ylamine molecule does not fit this profile. The primary amino group at C-7 is a strong electron-donating group, which increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. Consequently, direct displacement of the C-5 bromine by a nucleophile via a standard SNAr mechanism is electronically disfavored and not a commonly reported transformation for this or similar substrates under typical conditions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Further electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The primary arylamine at C-7 is a powerful activating, ortho-, para-directing group. The fused, non-aromatic pyrrolidine (B122466) ring acts as an alkyl substituent, which is also weakly activating and ortho-, para-directing. The bromine atom at C-5 is a deactivating, yet ortho-, para-directing group.
The cumulative effect of these substituents determines the regioselectivity:
The C-7 amino group strongly directs electrophiles to the C-6 and C-8 positions. The C-8 position is part of the fused ring system, leaving C-6 as a highly activated site.
The bromine at C-5 directs to the C-4 and C-6 positions.
The indoline nitrogen and its alkyl framework also direct to the C-6 position.
Considering these influences, the C-6 position is strongly activated by the concerted directing effects of the C-7 amino group and the C-5 bromo group. The C-4 position is also activated, but to a lesser extent. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur with high regioselectivity at the C-6 position, and potentially at the C-4 position under more forcing conditions.
Reactions Involving the Primary Arylamine Moiety
The primary arylamine at the C-7 position is a versatile functional group, readily undergoing a variety of common amine-based chemical transformations.
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the C-7 amino group makes it nucleophilic and basic, allowing it to react with various electrophiles.
Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the corresponding amide. nih.gov This reaction is useful for installing a variety of carbonyl-containing groups.
Alkylation: N-alkylation of the 7-amino group can be achieved using alkyl halides. However, over-alkylation to form tertiary amines can be an issue. Reductive amination provides a more controlled method for mono-alkylation. A study on 5-bromoindoline demonstrated successful N-alkylation with benzyl (B1604629) alcohol using an iron catalyst, suggesting the secondary amine of the indoline ring can be selectively alkylated. nih.gov Similar principles apply to the primary exocyclic amine, though its reactivity might differ.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. acs.org This transformation is common for primary and secondary amines and introduces a robust and often crystalline sulfonamide group.
Condensation and Imine Formation
The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction is typically reversible and often catalyzed by a trace amount of acid. The formation of the C=N double bond is driven by the removal of water from the reaction mixture. nih.gov This reaction has been demonstrated on the closely related 7-aminomethylindole, which readily condenses with an indole-7-carbaldehyde to form the corresponding imine, highlighting the reactivity of the amino group in this position of the indole (B1671886) framework. researchgate.net
Table 2: Reactivity of the 7-Arylamine Moiety
| Reaction Type | Reagent Class | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Halide / Anhydride (B1165640) | Amide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Condensation | Aldehyde / Ketone | Imine (Schiff Base) |
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C-7 position of this compound is a key functional handle for introducing a wide array of substituents. This is primarily achieved through the formation of a diazonium salt, a highly versatile intermediate. The process begins with diazotization, typically involving the reaction of the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., H₂SO₄ or HCl).
Once formed, the diazonium salt can undergo a variety of subsequent transformations, most notably the Sandmeyer and related reactions. nih.gov These reactions allow for the replacement of the diazonium group with a range of functionalities that are otherwise difficult to introduce directly onto the aromatic ring.
Sandmeyer Reactions: This class of reactions, catalyzed by copper(I) salts, facilitates the introduction of halides (Cl, Br) and pseudohalides (CN).
Cyanation: Treatment of the diazonium salt with copper(I) cyanide (CuCN) yields the corresponding 7-cyano derivative.
Halogenation: Reaction with copper(I) bromide (CuBr) or copper(I) chloride (CuCl) can replace the diazonium group with bromine or chlorine, respectively. nih.gov Recent methods have reported the use of a catalytic mixture of CuBr and CuBr₂ in acetonitrile to achieve high conversion rates for bromination. nih.gov
Other Transformations:
Iodination: The introduction of iodine can be achieved by reacting the diazonium salt with potassium iodide (KI), often without the need for a copper catalyst. nih.gov
Fluorination (Balz-Schiemann Reaction): While not a Sandmeyer reaction, the Balz-Schiemann reaction is a common method for introducing fluorine. It involves the formation of a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the 7-fluoro derivative.
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding 7-hydroxy-indoline derivative.
These transformations are summarized in the table below.
| Transformation | Reagent(s) | Product Functional Group |
| Cyanation | CuCN | -CN |
| Bromination | CuBr | -Br |
| Chlorination | CuCl | -Cl |
| Iodination | KI | -I |
| Fluorination | 1. HBF₄, 2. Heat | -F |
| Hydroxylation | H₂O, H⁺, Heat | -OH |
Reactions at the Indoline Nitrogen (N-Alkylation, N-Acylation)
The secondary amine within the indoline ring (N-1) is nucleophilic and readily undergoes alkylation and acylation reactions. These modifications are crucial for building molecular complexity and modulating the electronic and steric properties of the core structure.
N-Alkylation: The introduction of an alkyl group at the N-1 position is a common derivatization strategy. This is typically achieved by reacting the indoline with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. google.comiajps.com The choice of base and solvent can be critical to achieving high yields and preventing side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). iajps.comnih.gov Alternative, greener alkylating agents like dimethyl carbonate (DMC) and dibenzyl carbonate (DBC) have been used in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
N-Acylation: Acylation of the indoline nitrogen introduces an amide functionality, which can alter the compound's chemical properties. This reaction is typically performed using acylating agents such as acyl chlorides or carboxylic acid anhydrides in the presence of a base. A method for the N-acylation of substituted indoles using carboxylic acids with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has been reported, which could be applicable to the indoline system. researchgate.net More recently, thioesters have been employed as a stable acyl source for the chemoselective N-acylation of indoles, a reaction promoted by cesium carbonate at elevated temperatures. nih.gov
The table below provides examples of reagents used for N-alkylation and N-acylation of indole-related structures.
| Reaction Type | Reagent(s) | Catalyst/Base |
| N-Alkylation | Alkyl Halide (e.g., R-X) | K₂CO₃, Cs₂CO₃ |
| N-Alkylation | Dimethyl Carbonate (DMC) | DABCO |
| N-Alkylation | Dibenzyl Carbonate (DBC) | DABCO |
| N-Acylation | Acyl Chloride (R-COCl) | Pyridine, Et₃N |
| N-Acylation | Carboxylic Acid (R-COOH) | DCC, DMAP |
| N-Acylation | Thioester (R-COSR') | Cs₂CO₃ |
Cyclization Reactions and Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound and its derivatives makes them ideal precursors for the synthesis of complex, fused heterocyclic systems. semanticscholar.org These reactions often involve the participation of both the nitrogen atom of the indoline ring and a functional group on the aromatic ring to construct new rings.
For instance, derivatives of this scaffold can be used in intramolecular cyclization reactions to form polycyclic structures. The Fischer indole synthesis, a classic method for forming indoles, can be adapted to create fused systems. Research has shown the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines (5-bromo-7-azaindoles) via Fischer cyclization, demonstrating a powerful strategy for building fused heterocyclic frameworks from bromo-substituted precursors. researchgate.net
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to assemble complex indole-fused heterocycles. semanticscholar.org For example, indole derivatives can react with formaldehyde (B43269) and an amino hydrochloride in a one-pot process to yield indole-fused oxadiazepines. semanticscholar.org By modifying the reaction components, other fused systems like thiadiazepines can also be accessed. semanticscholar.org Such strategies could be applied to derivatives of this compound to generate novel, complex molecular architectures. The development of palladium-catalyzed reactions has also enabled the synthesis of fused tetracyclic quinoline (B57606) derivatives from indole precursors. nih.gov
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity is a critical consideration in the derivatization of this compound due to its multiple reactive sites. The substitution pattern on the aromatic ring—an amino group at C-7 and a bromine atom at C-5—directs the position of further electrophilic aromatic substitutions. The amino group is a strong activating group and ortho-, para-director, while the bromine is a deactivating but also ortho-, para-directing group. The interplay of their electronic and steric effects will determine the outcome of reactions like nitration or further halogenation.
In reactions involving the indoline nitrogen, such as alkylation, regioselectivity between N-alkylation and reactions at other sites is important. The use of specific bases and reaction conditions can favor N-alkylation over other possibilities. nih.gov For example, in related azaoxindole systems, the choice between using butyllithium (B86547) versus sodium hydroxide (B78521) as the base can completely change the site of alkylation, allowing for selective functionalization at either the carbon or nitrogen atom. mdpi.com
Strategic Utilization of 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine As a Precursor in Diverse Synthetic Endeavors
Construction of Novel Heterocyclic Systems and Complex Molecular Architectures
The indoline (B122111) nucleus is a "privileged scaffold" in medicinal chemistry and a common motif in natural products. The specific substitution pattern of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine offers multiple handles for elaboration into multi-ring systems.
The presence of the 7-amino group and the 5-bromo substituent on the indoline ring enables the strategic construction of fused and spirocyclic heterocyclic systems. The aromatic amine can serve as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions.
One potential strategy involves leveraging the chemistry of related bromo-indole derivatives. For instance, 5-bromoisatin (B120047) has been utilized in 1,3-dipolar cycloaddition reactions to create complex spiro-heterocycles. researchgate.net A similar approach could be envisioned for derivatives of this compound, where the amino group is first protected or modified, followed by reactions to build a dipolarophile or a 1,3-dipole on the indoline core, leading to intramolecular cycloadditions.
Furthermore, the 7-amino group is a key anchor point for building fused rings. Classical reactions for heterocycle synthesis, such as the Skraup or Friedländer synthesis, could potentially be adapted to construct quinoline (B57606) or other polycyclic aromatic systems fused to the indoline core. Research on the reaction of related aminoalkylidene-3H-indoles with diketones has shown the formation of complex polycyclic systems like dihydroindolo[3,2-a]quinolizines and tetra-hydro-azepines, demonstrating that the indole (B1671886)/indoline framework is amenable to ring expansion and annulation reactions. researchgate.net Such transformations highlight the potential to convert this compound into architecturally complex molecules. researchgate.net
The table below outlines potential synthetic strategies for creating multi-ring systems from this precursor.
| Reaction Type | Reactive Site(s) | Potential Product Class | Illustrative Method |
| Annulation | 7-Amino group, C-6 position | Fused Polycyclic Heterocycles (e.g., Pyridoindoles) | Pictet-Spengler, Friedländer, or Skraup-type reactions after suitable functionalization. |
| Cycloaddition | Derivatized N-1 or Amino Group | Spirocyclic Heterocycles | 1,3-Dipolar cycloaddition with an in-situ generated dipole and a tethered dipolarophile. researchgate.net |
| Cross-Coupling/Cyclization | 5-Bromo and 7-Amino groups | Benzofuran- or Benzothiophene-fused Indolines | Palladium-catalyzed coupling of the 5-bromo position followed by intramolecular cyclization involving the 7-amino group. nih.gov |
| Ring Expansion | Indoline Ring | Azepino-indoles | Reaction with diketones or other bifunctional electrophiles leading to ring expansion. researchgate.net |
While no specific total syntheses commencing from this compound are prominently documented, its structure makes it a hypothetical but highly attractive starting material for various natural products. Many indole alkaloids feature oxygenation or amination patterns on the benzene (B151609) ring. The 7-amino group provides a direct entry point to this substitution pattern, which can be challenging to install through other methods. The 5-bromo position offers a reliable site for introducing carbon-carbon or carbon-heteroatom bonds via modern cross-coupling chemistry, essential for building the complex carbon skeletons of natural products. For example, the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase has been achieved using 6-bromoindole (B116670) as a key building block, showcasing the power of the bromo-substituent in constructing target molecules. nih.gov This highlights the potential of this compound as a synthon for complex targets.
Precursor in Rational Design of Bioactive Compounds and Chemical Probes
The indole and indoline scaffolds are central to the development of numerous therapeutic agents. nih.govresearchgate.netsci-hub.se this compound is an ideal starting point for generating libraries of bioactive compounds due to its dual functional handles that can be independently and selectively modified.
In lead optimization, the goal is to systematically modify a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This compound provides two primary vectors for diversification: the 7-amino group and the 5-bromo atom.
Derivatization of the 7-Amino Group: The primary amine can be readily acylated, sulfonated, alkylated, or converted into ureas and thioureas. These modifications allow for the introduction of a wide variety of substituents that can probe interactions with a biological target, improve solubility, or modulate metabolic stability. For example, syntheses of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives have demonstrated that substitution on the indole core can lead to potent analgesic agents. iajps.com
Modification at the 5-Bromo Position: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity and allowing for the exploration of new binding pockets in a target protein. The synthesis of indole phytoalexin derivatives has shown that substitution at the 5-bromo position can significantly influence antiproliferative activity. beilstein-archives.org
The following table summarizes key derivatization strategies.
| Reactive Site | Reaction | Reagents/Catalysts | Resulting Functional Group/Scaffold | Purpose in Drug Design |
| 7-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide | Introduce new H-bond donors/acceptors; alter lipophilicity. |
| 7-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduce strong H-bond acceptor; mimic phosphate. |
| 7-Amino Group | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine | Introduce basic centers; modulate pKa. |
| 5-Bromo Position | Suzuki Coupling | Boronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂) | Aryl, Heteroaryl | Explore hydrophobic pockets; introduce new recognition elements. nih.gov |
| 5-Bromo Position | Buchwald-Hartwig | Amines, Pd catalyst | Arylamine | Introduce H-bond donors/acceptors; expand scaffold. |
| 5-Bromo Position | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkyne | Introduce rigid linkers; access further functionalization. |
Effective drug design relies on optimizing non-covalent interactions between a ligand and its target protein. This compound and its derivatives are capable of engaging in two crucial types of interactions: hydrogen bonds and halogen bonds.
Hydrogen Bonding: The 7-amino group is a primary hydrogen bond donor, while the nitrogen atom within the indoline ring (N-1) can act as a hydrogen bond acceptor (after deprotonation) or donor (when protonated). The ability of tryptophan residues (which contain an indole ring) to form hydrogen bonds via the indole N-H is critical for the structure and function of many membrane proteins. nih.gov The 7-amino group adds a powerful hydrogen bonding site, capable of forming strong, directional interactions with amino acid side chains (e.g., Asp, Glu, Ser) or backbone carbonyls in a protein active site. rsc.org
Halogen Bonding: The bromine atom at the C-5 position is not merely a steric bulk or a lipophilic substituent; it is a capable halogen bond (XB) donor. nih.govdoaj.org This non-covalent interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the C-Br bond. This σ-hole can interact favorably with a Lewis basic site, such as a carbonyl oxygen, a hydroxyl group, or an aromatic ring on a protein. researchgate.netbohrium.com The strength of this interaction is comparable to that of a classical hydrogen bond and is highly directional, making it a powerful tool for enhancing binding affinity and selectivity in drug design. bohrium.comresearchgate.net The use of halogen bonds has become a deliberate strategy in the development of potent and selective inhibitors for various therapeutic targets. researchgate.net
| Interaction Type | Molecular Feature | Role | Potential Partner in a Protein |
| Hydrogen Bond | 7-Amino Group (N-H) | Donor | Carbonyl oxygen (backbone/side chain), Asp, Glu, Ser, Thr |
| Hydrogen Bond | Indoline N-1 (N-H) | Donor | Carbonyl oxygen, Asp, Glu |
| Halogen Bond | 5-Bromo Atom (C-Br) | Donor (via σ-hole) | Carbonyl oxygen, Hydroxyl oxygen, Amine nitrogen, Aromatic π-system |
Applications in Materials Science and Polymer Chemistry
While the primary focus for indoline derivatives is often in pharmaceuticals, their unique electronic and structural properties also make them candidates for applications in materials science. Closely related compounds like 4-bromoindole (B15604) are used as building blocks for functionalized polymers. biosynth.comchemscene.com
This compound could serve as a functional monomer in polymerization reactions. The primary amino group enables its incorporation into polyamides, polyimides, or polyureas through condensation polymerization. The resulting polymers would feature the rigid, electron-rich indoline scaffold as a repeating unit.
Upon oxidation (aromatization) to the corresponding indole, these materials could exhibit interesting photophysical and electronic properties. Polyindoles and related polyaromatic amines are known to be electroactive and can be used in applications such as:
Organic Conductors: The conjugated π-system of a polyindole backbone can facilitate charge transport.
Fluorescent Materials: The indole nucleus is inherently fluorescent. Polymers incorporating this moiety could be used as sensors or in organic light-emitting diodes (OLEDs).
Coatings and Films: The polymeric nature would allow for the formation of thin films and coatings with specific optical or electronic properties. researchgate.net
The presence of the bromine atom offers a site for post-polymerization modification, allowing for the tuning of the material's properties after the polymer backbone has been formed.
Application of Advanced Analytical Techniques for Research Oriented Characterization of 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in synthetic chemistry for monitoring the progress of reactions and for the final purity assessment of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for "5-Bromo-2,3-dihydro-1H-indol-7-ylamine". It is extensively used to determine the purity of the compound and to track the disappearance of starting materials and the formation of the product during its synthesis.
Methodology and Findings:
A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar aromatic compounds like "this compound". The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For a related compound, 5-Bromo-7-azaindole, a successful separation has been achieved using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) sielc.com. A similar approach would be effective for "this compound".
The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture are injected at different time intervals to observe the changes in the concentration of reactants and products. Several patents describing the synthesis of related bromo-indole derivatives mention the use of HPLC to confirm product purity, often achieving greater than 98% or 99% purity nih.govresearchgate.net.
Below is a hypothetical data table outlining a typical HPLC method for purity assessment:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For less volatile compounds like "this compound", derivatization is often necessary to increase their volatility and thermal stability.
Methodology and Findings:
The analysis of aminoindanes by GC-MS has been shown to be effective, especially after derivatization nih.gov. Derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can improve chromatographic peak shape and provide characteristic mass spectra nih.gov. For indole-containing acids, silylation is a common derivatization technique d-nb.info.
The mass spectrum of "this compound" would be expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would provide structural information. Key fragmentation would likely involve the loss of the amino group, cleavage of the dihydroindole ring, and loss of the bromine atom. Analysis of related bromoindoles has shown characteristic peaks corresponding to the molecular ion and fragments resulting from the loss of bromine and other side chains nih.gov.
A hypothetical data table for a GC-MS analysis is presented below:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Expected m/z Peaks | Molecular ion [M]+•, [M-Br]+, and other characteristic fragments based on the derivatized structure. |
Thermal Analysis Techniques for Understanding Synthetic Processing
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal properties of a compound. This information is vital for synthetic processing, including determining melting points, assessing thermal stability, and identifying potential polymorphic forms.
Differential Scanning Calorimetry (DSC):
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and to study polymorphism. Different polymorphic forms of a compound will have different melting points and heats of fusion. While no specific DSC data for "this compound" is publicly available, a typical DSC thermogram for a crystalline organic solid would show a sharp endothermic peak corresponding to its melting point.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a compound. For "this compound", a TGA curve would show the temperature at which the compound begins to decompose. This is critical information for setting appropriate temperature limits during synthesis, purification (e.g., distillation), and storage.
A hypothetical data table summarizing thermal analysis data is provided below:
| Analysis Technique | Parameter | Hypothetical Value |
| DSC | Melting Point (Onset) | 150 - 160 °C |
| DSC | Heat of Fusion (ΔHf) | 25 - 35 kJ/mol |
| TGA | Decomposition Temp (Td) | > 250 °C (in an inert atmosphere) |
Prospective Avenues and Unexplored Research Trajectories for 5 Bromo 2,3 Dihydro 1h Indol 7 Ylamine
Development of Novel and More Sustainable Synthetic Routes
The efficient and sustainable synthesis of highly substituted indolines remains a significant challenge in organic chemistry. nih.gov Currently, there are no established, optimized synthetic routes specifically for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine. Future research could focus on developing modular and environmentally benign strategies.
Key areas for exploration include:
Palladium-Catalyzed Intramolecular Amination: Modern methods for indoline (B122111) synthesis often involve palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives. organic-chemistry.org A prospective route could start from a suitably substituted β-arylethylamine, where palladium catalysis facilitates the cyclization to form the indoline ring. The use of inexpensive reagents and low catalyst loadings would enhance the sustainability of this approach. organic-chemistry.org
Photocatalytic and Electrosynthetic Methods: Green chemistry principles encourage the use of light or electricity to drive chemical reactions. Recent advances have shown that photocatalysis can enable the synthesis of substituted indolines under metal-free conditions, tolerating a wide range of functional groups, including aryl halides. acs.orgacs.orgnih.gov Similarly, electrochemical intramolecular C(sp²)–H amination offers a metal-free and oxidant-free pathway to indoline derivatives. organic-chemistry.org Applying these strategies could provide a highly efficient and sustainable route to the target compound.
Solid-Phase Synthesis: For the creation of chemical libraries for drug discovery, solid-phase synthesis offers significant advantages. A strategy using a polymer-bound selenenyl bromide resin has been used to cyclize o-allyl anilines into indoline scaffolds, which can then be functionalized. nih.gov A similar approach could be envisioned for producing derivatives of this compound.
Intramolecular Cycloaddition Strategies: The intramolecular [4+2] cycloaddition of ynamides and conjugated enynes is a powerful method for assembling the indoline ring system, particularly for constructing molecules with multiple substituents on the six-membered ring. nih.gov Designing an acyclic precursor that could undergo such a cycloaddition would offer a modular and flexible synthetic pathway.
| Proposed Method | Key Features | Potential Advantages | Relevant Analogy/Principle |
| Pd-Catalyzed C-H Amination | Intramolecular cyclization of a protected β-arylethylamine. | High efficiency, low catalyst loading, mild conditions. | Synthesis of various substituted indolines from 2-pyridinesulfonyl-protected phenethylamines. organic-chemistry.org |
| Photocatalyzed Cyclization | Remote alkyl radical generation and cyclization using a photocatalyst. | Metal-free, green procedure, high functional group tolerance. | Synthesis of substituted indolines from aryl halides using photocatalysis. acs.orgacs.org |
| Electrochemical Synthesis | Intramolecular C(sp²)–H amination mediated by electricity. | Metal-free, external chemical oxidant-free. | Iodine-mediated electrochemical synthesis of indoline derivatives from 2-vinyl anilines. organic-chemistry.org |
| Intramolecular [4+2] Cycloaddition | Thermal reaction of an enyne substrate to form the bicyclic ring system. | Modular assembly, regiocontrolled access to highly substituted indolines. | Synthesis of indolines with C-7 substituents via cycloaddition of diynamides. nih.gov |
Exploration of Underutilized Reactivity Profiles and Catalytic Transformations
The trifunctional nature of this compound (possessing a secondary amine, a primary aromatic amine, and an aryl bromide) makes it a versatile building block for diversification.
Cross-Coupling Reactions at C5: The bromine atom at the C5 position is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents. Future work should explore:
Suzuki Coupling: To form C-C bonds with aryl or vinyl boronic acids.
Buchwald-Hartwig Amination: To form C-N bonds, introducing new amine functionalities.
Sonogashira Coupling: To install alkyne groups, which are themselves versatile functional handles.
Heck Reaction: To append alkenes, which can be further functionalized. sciencedaily.com The tolerance of the free amino groups to these reaction conditions would be a key area of investigation.
Functionalization of the Amino Groups: The C7-amino and N1-H groups offer sites for derivatization. The C7-amino group can undergo acylation, sulfonylation, and alkylation. It can also serve as a directing group to control the regioselectivity of further electrophilic aromatic substitution or C-H activation at the C6 position. nih.gov The N1-H of the indoline can be readily substituted, a common strategy in the synthesis of bioactive molecules. ekb.eg
Application as a Novel Ligand: The two nitrogen atoms of the scaffold are positioned in a way that could allow the molecule to act as a bidentate ligand for transition metals. The synthesis and characterization of metal complexes featuring this indoline as a ligand could open a new chapter in catalysis, potentially leading to novel catalysts for various organic transformations.
| Reactive Site | Transformation | Reagents/Catalyst (Example) | Expected Product Class |
| C5-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., PdCl₂(dppf)), base | 5-Aryl-2,3-dihydro-1H-indol-7-ylamine |
| C5-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base | N-Substituted-5-amino-2,3-dihydro-1H-indol-7-ylamine |
| C7-NH₂ | Acylation | Acetyl chloride, base | N-(5-Bromo-2,3-dihydro-1H-indol-7-yl)acetamide |
| N1-H | Alkylation/Arylation | Alkyl halide or Aryl halide, base | 1-Substituted-5-bromo-2,3-dihydro-1H-indol-7-ylamine |
Advanced Computational Studies for Enhanced Prediction and Rational Design
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, where experimental data is lacking, in silico studies are particularly valuable.
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to calculate the molecule's electronic structure. This includes mapping the electron density, determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generating an electrostatic potential map. These calculations would provide fundamental insights into the molecule's reactivity, predicting the most likely sites for electrophilic and nucleophilic attack.
Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to investigate the proposed synthetic and functionalization reactions. For instance, calculating the energy barriers for different pathways in a palladium-catalyzed cross-coupling reaction could help predict the optimal conditions and potential side products. DFT calculations have been successfully used to rationalize the divergent outcomes of cycloaddition reactions in the synthesis of polycyclic indoline scaffolds. polimi.itnih.gov
Virtual Screening and Drug Design: The indoline scaffold is a key component of many drugs. sciencedaily.com The structure of this compound can serve as a core for building virtual libraries of derivatives. These libraries can then be screened in silico against biological targets such as enzymes or receptors using molecular docking simulations to identify potential drug candidates and guide future synthetic efforts.
Integration into Emerging Fields of Chemical Science
The unique electronic and structural features of this compound make it a candidate for application in several cutting-edge areas of chemistry.
Photochemistry and Photocatalysis: The bromoaniline moiety is a known photoactive chromophore. nih.gov Research into the photophysical properties of the molecule, such as its UV-Vis absorption and fluorescence emission, is warranted. These properties could be harnessed in the design of new photo-responsive materials or fluorescent probes. acs.org Furthermore, intramolecular [2+2] photocycloaddition is a known strategy for creating complex indoline-based scaffolds, suggesting the potential for light-induced transformations of derivatives of the title compound. researchgate.net
Electrochemistry and Electrosynthesis: The aniline (B41778) functionality is redox-active and can be studied using techniques like cyclic voltammetry. This could reveal its potential for use in organic electronic materials, such as conductive polymers, or as a mediator in electrochemical reactions. Electrosynthesis provides a green alternative to traditional chemical methods for functionalizing such molecules. organic-chemistry.org
Supramolecular Chemistry and Self-Assembly: The molecule contains two distinct N-H groups (at N1 and N7) that are strong hydrogen bond donors, while the amino group can also act as a hydrogen bond acceptor. This makes it an ideal building block (or "tecton") for constructing higher-order architectures through self-assembly. It is conceivable that this compound or its derivatives could form well-defined supramolecular structures such as organogels, liquid crystals, or discrete molecular assemblies held together by a network of hydrogen bonds.
Q & A
Q. How do researchers address reproducibility challenges in indole derivative synthesis?
- Methodological Answer :
- Automated platforms : Use AI-driven systems (e.g., COMSOL Multiphysics) for real-time reaction monitoring.
- Open-source protocols : Share detailed synthetic procedures (e.g., Gram-scale steps, impurity profiles) in public repositories. Example: Smart laboratories reduce human error in parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
